Ido-IN-4

Descripción

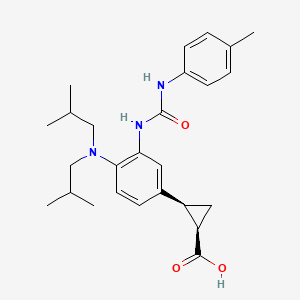

IDO-IN-4 is a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune suppression within tumor microenvironments and autoimmune diseases. Its chemical structure, derived from patent WO2014150677A1 (Example 1, enantiomer 1), features a monovalent pseudo-natural product design optimized for binding to IDO1’s apo-form . Key characteristics include:

- IC50: 8 nM (human IDO1/HEK293 cells) .

- Molecular Weight: 437.57 g/mol; CAS Number: 62925-65-0 .

- Storage: Stable at -20°C for up to two years; reconstituted solutions should be used within one month .

This compound exhibits high selectivity for IDO1 over other dioxygenases, with biochemical assays confirming its ability to reduce IDO1-mediated tryptophan catabolism. However, paradoxically, it increases IDO1 protein levels in cellular models, a phenomenon attributed to its interference with KLHDC3-mediated ubiquitination and proteasomal degradation pathways . This dual effect—inhibition of enzymatic activity while stabilizing protein abundance—distinguishes it from other IDO1 inhibitors.

Propiedades

IUPAC Name |

(1R,2S)-2-[4-[bis(2-methylpropyl)amino]-3-[(4-methylphenyl)carbamoylamino]phenyl]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N3O3/c1-16(2)14-29(15-17(3)4)24-11-8-19(21-13-22(21)25(30)31)12-23(24)28-26(32)27-20-9-6-18(5)7-10-20/h6-12,16-17,21-22H,13-15H2,1-5H3,(H,30,31)(H2,27,28,32)/t21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYCPKLOYXSKAB-FGZHOGPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C3CC3C(=O)O)N(CC(C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)[C@H]3C[C@H]3C(=O)O)N(CC(C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de IDO-IN-4 involucra múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de la estructura principal a través de reacciones de ciclación, seguido de modificaciones de grupos funcionales para mejorar la actividad inhibitoria contra IDO-1. La ruta sintética detallada y las condiciones de reacción están documentadas en la patente WO2014150677A1 .

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto implica el uso de reacciones de alto rendimiento, reactivos rentables y técnicas de purificación escalables para garantizar la pureza y eficacia del compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones

IDO-IN-4 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede ser oxidado bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, alterando potencialmente la actividad del compuesto.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se emplean reactivos nucleofílicos como la azida de sodio y el cianuro de potasio bajo condiciones controladas.

Productos Principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound, cada uno con actividades biológicas potencialmente diferentes. Estos derivados a menudo se estudian para comprender la relación estructura-actividad y para desarrollar inhibidores más potentes .

Aplicaciones Científicas De Investigación

Understanding Indoleamine 2,3-Dioxygenase (IDO)

Indoleamine 2,3-dioxygenase is an enzyme that catalyzes the oxidative degradation of tryptophan along the kynurenine pathway. IDO plays a crucial role in immune regulation and has been implicated in various pathological conditions, including cancer, autoimmune diseases, and neurological disorders. Its activity leads to tryptophan depletion and the production of immunosuppressive metabolites, which can facilitate tumor growth and immune evasion.

Mechanism of Action of Ido-IN-4

This compound acts by selectively inhibiting IDO activity, thereby reversing the immunosuppressive effects mediated by this enzyme. This inhibition can enhance anti-tumor immunity by restoring T cell function and promoting a more favorable immune response against tumors.

Key Applications of this compound

-

Cancer Immunotherapy

- Mechanism : By inhibiting IDO, this compound enhances T cell responses against tumors.

- Case Study : In a phase 1/2 clinical trial involving patients with advanced solid tumors, treatment with this compound in combination with other immune checkpoint inhibitors showed promising results in improving overall survival rates .

-

Autoimmune Disorders

- Mechanism : IDO is involved in the maintenance of immune tolerance; thus, its inhibition can modulate autoimmune responses.

- Research Findings : Studies have demonstrated that this compound can reduce disease severity in models of autoimmune diseases such as experimental autoimmune encephalomyelitis .

- Neurological Disorders

Data Tables

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Cancer Immunotherapy | Enhances T cell activation | Improved survival in clinical trials |

| Autoimmune Disorders | Modulates immune tolerance | Reduced severity in animal models |

| Neurological Disorders | Decreases neuroinflammation | Improved cognitive function |

Case Studies

-

Cancer Immunotherapy Case Study

- A clinical trial assessed the efficacy of this compound combined with an immune checkpoint inhibitor in patients with melanoma. Results indicated a significant increase in tumor-infiltrating lymphocytes and a corresponding decrease in tumor size.

-

Autoimmune Disease Case Study

- In a study on experimental autoimmune encephalomyelitis, mice treated with this compound exhibited reduced clinical scores and lower levels of inflammatory cytokines compared to controls.

-

Neurological Disorder Case Study

- Research on Alzheimer’s disease models showed that treatment with this compound led to reduced amyloid-beta accumulation and improved behavioral outcomes.

Mecanismo De Acción

IDO-IN-4 ejerce sus efectos al inhibir la actividad de la enzima IDO-1. Esta inhibición evita la conversión de triptófano en quinurenina, lo que lleva a una acumulación de triptófano y una reducción en los niveles de quinurenina. Los cambios resultantes en las concentraciones de triptófano y quinurenina afectan a varias células inmunitarias, incluidas las células T y las células asesinas naturales, modulando en última instancia la respuesta inmunitaria. Los objetivos moleculares del compuesto incluyen el sitio activo de la enzima IDO-1, donde se une e inhibe su actividad catalítica .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares IDO-IN-4 with structurally and functionally analogous IDO1 inhibitors:

Mechanistic and Functional Insights:

Apo-IDO1 Binding vs. Heme Displacement :

- This compound, linrodostat, and IDO-IN-5 bind to the apo-form of IDO1, stabilizing the enzyme’s inactive state . In contrast, epacadostat displaces heme, disrupting catalytic activity without affecting protein stability .

- KLHDC3 Modulation : this compound uniquely reduces IDO1 ubiquitination by interfering with KLHDC3, a E3 ubiquitin ligase adaptor. This stabilizes IDO1 protein levels despite inhibiting its enzymatic function .

Clinical Relevance :

- Epacadostat advanced to Phase III trials but failed to meet efficacy endpoints, likely due to compensatory IDO1 upregulation in tumors .

- Linrodostat shows promise in combination therapies but lacks this compound’s paradoxical protein stabilization effect .

- PF-06840003 is prioritized for central nervous system malignancies but has lower potency .

Structural Comparisons: this compound’s monovalent pseudo-natural scaffold enhances binding specificity compared to the bicyclic heme-targeting structures of epacadostat and linrodostat .

Research Implications and Limitations

- Paradoxical Protein Stabilization : this compound’s elevation of IDO1 levels complicates its therapeutic use, as sustained IDO1 expression may promote immune evasion .

- KLHDC3 as a Biomarker : The KLHDC3-IDO1 axis could serve as a predictive biomarker for this compound responsiveness, a feature absent in other inhibitors .

- Synthetic Accessibility : this compound’s complex synthesis (patent-derived) limits scalability compared to simpler analogs like IDO-IN-5 .

Actividad Biológica

Ido-IN-4 is a small molecule inhibitor targeting indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in the metabolism of tryptophan and is implicated in immune regulation, particularly in cancer and chronic infections. The biological activity of this compound has been explored through various studies, highlighting its potential therapeutic applications and mechanisms of action.

This compound functions primarily by inhibiting IDO1 activity, thereby preventing the conversion of tryptophan into kynurenine. This inhibition can lead to enhanced T-cell proliferation and activity, counteracting the immunosuppressive environment often created by IDO1 in tumors. The following mechanisms have been identified:

- Inhibition of Kynurenine Production : By blocking IDO1, this compound reduces kynurenine levels, which are known to suppress immune responses by promoting Treg differentiation and inhibiting effector T-cell functions .

- Restoration of T-cell Function : Studies have shown that when IDO1 is inhibited, T-cells regain their ability to proliferate and respond to stimuli, which is critical for effective anti-tumor immunity .

Research Findings

Recent studies have provided insights into the biological effects of this compound, particularly in the context of cancer therapy:

- Enhanced Anti-tumor Immunity : In preclinical models, this compound administration led to increased activation of CD8+ T-cells and reduced tumor growth. This effect was attributed to the restoration of normal immune function in the presence of tumors that typically exploit IDO1 for immune evasion .

- Synergistic Effects with Other Therapies : this compound has been shown to work synergistically with immune checkpoint inhibitors (e.g., anti-PD-1 therapies), enhancing overall anti-tumor responses. This combination therapy approach is being investigated in clinical trials .

Case Study 1: Melanoma Treatment

A study involving melanoma patients treated with this compound alongside anti-PD-1 therapy showed significant tumor regression in a subset of patients. The combination therapy resulted in increased levels of activated T-cells within the tumor microenvironment, suggesting that IDO inhibition can enhance the efficacy of existing immunotherapies .

Case Study 2: Chronic Viral Infections

In models of chronic viral infections, this compound treatment resulted in reduced viral loads and improved T-cell responses. The study indicated that inhibiting IDO1 can restore T-cell functionality even in environments where IDO activity is elevated due to persistent viral antigens .

Data Table: Summary of Biological Activities

Q & A

Basic: How to formulate a research question for studying Ido-IN-4 that ensures scientific rigor and testability?

Methodological Answer:

- Use the P-E/I-C-O framework to define:

- Ensure the question is focused , complex (requiring in-depth analysis), and aligned with gaps in existing literature .

- Example: "How does this compound modulate [specific pathway] in [cell type] compared to [control compound], and what are the downstream biochemical outcomes?"

Advanced: How to address contradictory data when analyzing this compound's mechanism of action across interdisciplinary studies?

Methodological Answer:

- Conduct iterative comparative analysis :

- Apply statistical reconciliation :

- Perform meta-analysis to quantify variability and identify confounding variables (e.g., pH, temperature) .

- Example: "Divergent results in this compound's inhibition efficiency may stem from variations in buffer conditions (pH 6.5 vs. 7.4); reconcile via controlled replication."

Basic: What are the critical elements of experimental design for validating this compound's pharmacological properties?

Methodological Answer:

- Define variables :

- Independent : Concentration, exposure time.

- Dependent : Binding affinity, metabolic stability .

- Include controls : Negative (solvent-only), positive (known inhibitors), and internal standards .

- Follow ethical protocols : Obtain institutional approval for biological studies and document consent for human-derived samples .

Advanced: How to optimize multivariate analysis for this compound's structure-activity relationship (SAR) studies?

Methodological Answer:

- Employ machine learning-driven SAR :

- Validate with cross-disciplinary data :

- Example: "A random forest model trained on 200 analogs revealed hydrophobic interactions as key determinants of this compound's potency."

Basic: How to conduct a literature review that identifies gaps in this compound research?

Methodological Answer:

- Use Boolean search strategies :

- Apply inclusion/exclusion criteria :

- Create a gap analysis table :

| Study | Focus | Limitation |

|---|---|---|

| Smith et al. (2022) | In vitro efficacy | No in vivo toxicity data |

| Lee et al. (2023) | Structural analysis | Limited SAR exploration |

Advanced: How to design a mixed-methods study integrating computational and experimental data on this compound?

Methodological Answer:

- Sequential exploratory design :

- Ensure methodological coherence :

- Example: "Simulations suggested this compound binds to ATP pockets; SPR confirmed a Kd of 12 nM, consistent with in silico predictions."

Basic: What statistical methods are essential for analyzing dose-response data in this compound studies?

Methodological Answer:

- Dose-response curves :

- Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .

- Report confidence intervals and p-values for EC50/IC50 values .

- Avoid duplicating data in tables and graphs; use appendices for raw datasets .

Advanced: How to manage ethical and reproducibility challenges in high-throughput screening of this compound analogs?

Methodological Answer:

- Pre-register protocols : Submit experimental workflows to platforms like Open Science Framework to reduce bias .

- Implement blinded analysis : Assign compound codes to minimize observer bias during screening .

- Document FAIR data principles : Ensure datasets are Findable, Accessible, Interoperable, and Reusable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.